molecular formula C23H25N5O2S B2652548 2-[[4-(2-methoxyethyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide CAS No. 868229-77-0

2-[[4-(2-methoxyethyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide

Cat. No. B2652548
CAS RN: 868229-77-0
M. Wt: 435.55
InChI Key: FIQVNCICYJZLOD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C23H25N5O2S. The compound contains a 1,2,4-triazole ring, a methoxyethyl group, a methylpyrrol group, a sulfanyl group, and a naphthalen-1-ylacetamide group.


Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3 . It has a molar refractivity of 97.5±0.5 cm3, and its polar surface area is 162 Å2 . The compound has a polarizability of 38.7±0.5 10-24 cm3 and a surface tension of 64.1±7.0 dyne/cm . Its molar volume is 244.3±7.0 cm3 .

Scientific Research Applications

Synthesis and Anti-HIV Activity

A study by Nawar S. Hamad et al. (2010) explored the synthesis of a series of naphthalene derivatives, highlighting their potential anti-HIV activity. The synthesized compounds were screened for inhibitory activity against HIV-1 and HIV-2, identifying potent inhibitors suggesting new leads for antiviral agents (Hamad et al., 2010).

Organometallic Complexes

Research by R. W. Baker et al. (2012) focused on the synthesis of planar chiral bidentate indenyl-sulfanyl and -sulfinyl complexes of rhodium(III). This study contributes to the understanding of organometallic chemistry and the potential for developing new catalysts or materials (Baker et al., 2012).

Heterocyclic Compound Synthesis

V. Osyanin et al. (2012) conducted research on the synthesis of novel naphtho-[1,2-e][1,2,4]triazolo[5,1-b][1,3]oxazine heterocyclic systems, highlighting their potential use in various pharmaceutical applications such as tranquilizers, fungicides, antihistamines, and antihypertensives (Osyanin et al., 2012).

Pharmacological Evaluation of Novel Derivatives

A study by M. Faheem (2018) focused on the computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives for assessing toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This research offers insights into the therapeutic potential of similar compounds (Faheem, 2018).

properties

IUPAC Name

2-[[4-(2-methoxyethyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2S/c1-27-12-6-9-18(27)15-21-25-26-23(28(21)13-14-30-2)31-16-22(29)24-20-11-5-8-17-7-3-4-10-19(17)20/h3-12H,13-16H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQVNCICYJZLOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CC2=NN=C(N2CCOC)SCC(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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